molecular formula C8H8ClNO3 B1429868 3-Chloro-2-methoxy-4-nitrotoluene CAS No. 19240-94-9

3-Chloro-2-methoxy-4-nitrotoluene

Cat. No.: B1429868
CAS No.: 19240-94-9
M. Wt: 201.61 g/mol
InChI Key: LMRBKJIAUIXDGV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-2-methoxy-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-4-6(10(11)12)7(9)8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBKJIAUIXDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-4-nitrotoluene typically involves multiple steps. One common method is the nitration of 3-chloro-2-methoxytoluene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-methoxy-4-nitrotoluene may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-4-nitrotoluene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where electrophiles replace hydrogen atoms on the aromatic ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: 3-Chloro-2-methoxy-4-aminotoluene.

    Oxidation: 3-Chloro-2-methoxy-4-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2-methoxy-4-nitrotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-4-nitrotoluene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic attack, while the methoxy group, being an electron-donating group, activates the ring. This interplay of activating and deactivating effects influences the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methoxytoluene
  • 4-Chloro-2-nitrotoluene
  • 3-Methoxy-4-nitrotoluene

Uniqueness

3-Chloro-2-methoxy-4-nitrotoluene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Chloro-2-methoxy-4-nitrotoluene (CMNT) is a nitroaromatic compound that has garnered attention in scientific research for its potential biological activities. This article explores the biological activity of CMNT, including its antimicrobial, antifungal, and antitumor properties, as well as its applications and implications in various fields.

  • Chemical Formula : C8H8ClNO3
  • Molecular Weight : 201.61 g/mol
  • InChI Key : LMRBKJIAUIXDGV-UHFFFAOYSA-N
  • SMILES : CC1=C(C(=C(C=C1)N+[O-])Cl)OC

CMNT can be synthesized through various methods, including the nitration of 3-chloro-2-methoxytoluene with nitric acid or a mixture of nitric and sulfuric acids. Characterization techniques include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.

Antimicrobial Activity

Research indicates that CMNT exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Antifungal Activity

CMNT also displays antifungal properties. In vitro tests have shown its ability to inhibit the growth of fungal pathogens, making it a candidate for developing antifungal agents. The mechanism of action is believed to involve disruption of fungal cell membranes.

Antitumor Activity

The compound has been evaluated for its antitumor potential. In cell line studies, CMNT demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation.

Summary Table of Biological Activities

Activity TypeOrganism/Cell LineEffect ObservedReference
AntimicrobialGram-positive bacteriaGrowth inhibition
AntimicrobialGram-negative bacteriaGrowth inhibition
AntifungalFungal pathogensGrowth inhibition
AntitumorBreast cancer cellsCytotoxicity
AntitumorLung cancer cellsCytotoxicity

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of CMNT against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth. The study concluded that CMNT could serve as a lead compound for developing new antimicrobial agents.

Study 2: Antitumor Mechanism

Another study focused on the antitumor activity of CMNT in vitro using MCF-7 breast cancer cells. Results indicated that treatment with CMNT resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests CMNT's potential as an anticancer agent targeting apoptotic pathways.

Toxicity and Safety Profile

While CMNT shows promise in various biological activities, it is essential to consider its toxicity profile. Acute toxicity studies indicate low toxicity levels; however, prolonged exposure may pose health risks. It is recommended to handle CMNT with appropriate protective equipment due to potential harmful effects on human health.

Current Research Directions

Ongoing research aims to explore the synthesis of novel compounds derived from CMNT with enhanced biological activities. Researchers are investigating the structure-activity relationship (SAR) to optimize its efficacy as an antimicrobial and antitumor agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.